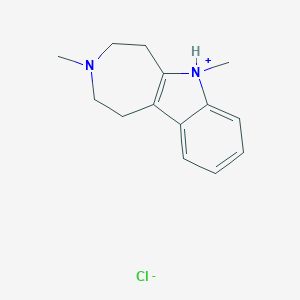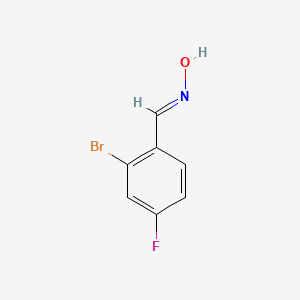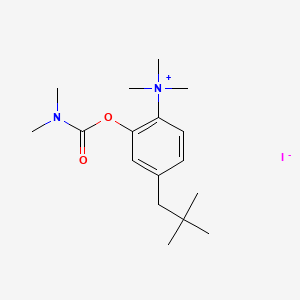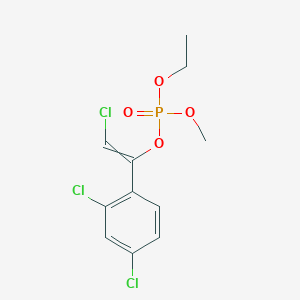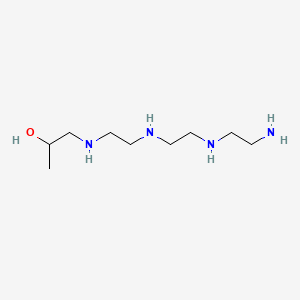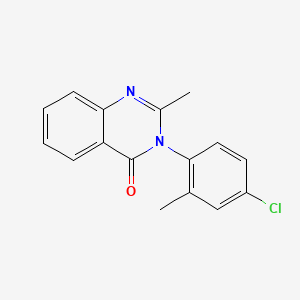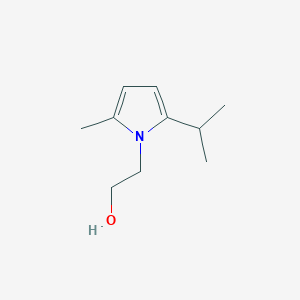
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol is an organic compound with a complex structure that includes a pyrrole ring substituted with a methyl group, an isopropyl group, and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-(1-methylethyl)-1H-pyrrole with ethylene oxide under basic conditions to introduce the ethanol group. Another method involves the reduction of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid using a reducing agent like lithium aluminum hydride to obtain the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid.
Reduction: 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid
- 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-methanol
- 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-amine
Uniqueness
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
2-(2-methyl-5-propan-2-ylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C10H17NO/c1-8(2)10-5-4-9(3)11(10)6-7-12/h4-5,8,12H,6-7H2,1-3H3 |
Clave InChI |
DLDBOXTYABTPSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1CCO)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


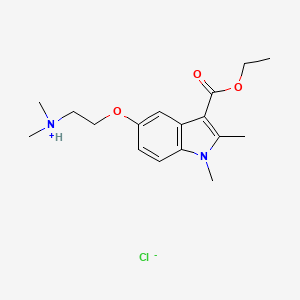
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
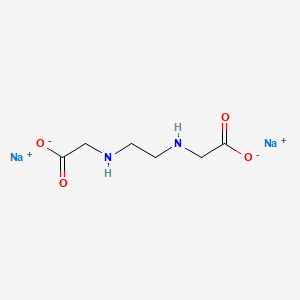
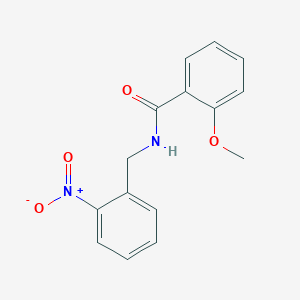
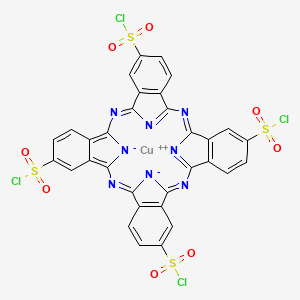
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
